Cas no 116835-13-3 (4-hydroxy-1-methyl-1H-pyrazolo3,4-bpyridine-5-carbonitrile)
4-hydroxy-1-methyl-1H-pyrazolo3,4-bpyridine-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-hydroxy-1-methyl-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
- 4-hydroxy-1-methyl-1H-pyrazolo3,4-bpyridine-5-carbonitrile
- starbld0034057
- 116835-13-3
- EN300-1725636
- 1-methyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carbonitrile
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- Inchi: 1S/C8H6N4O/c1-12-8-6(4-11-12)7(13)5(2-9)3-10-8/h3-4H,1H3,(H,10,13)
- InChI Key: NKDSEKUUMPAYNS-UHFFFAOYSA-N
- SMILES: O=C1C(C#N)=CNC2=C1C=NN2C
Computed Properties
- Exact Mass: 174.05416083g/mol
- Monoisotopic Mass: 174.05416083g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 70.7Ų
4-hydroxy-1-methyl-1H-pyrazolo3,4-bpyridine-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM412591-100mg |
4-HYDROXY-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE |
116835-13-3 | 95%+ | 100mg |
$303 | 2023-01-04 | |
| Chemenu | CM412591-250mg |
4-HYDROXY-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE |
116835-13-3 | 95%+ | 250mg |
$423 | 2023-01-04 | |
| Enamine | EN300-1725636-0.05g |
4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
116835-13-3 | 95% | 0.05g |
$197.0 | 2023-09-20 | |
| Enamine | EN300-1725636-0.1g |
4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
116835-13-3 | 95% | 0.1g |
$293.0 | 2023-09-20 | |
| Enamine | EN300-1725636-0.25g |
4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
116835-13-3 | 95% | 0.25g |
$418.0 | 2023-09-20 | |
| Enamine | EN300-1725636-0.5g |
4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
116835-13-3 | 95% | 0.5g |
$656.0 | 2023-09-20 | |
| Enamine | EN300-1725636-1.0g |
4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
116835-13-3 | 95% | 1g |
$842.0 | 2023-06-04 | |
| Enamine | EN300-1725636-2.5g |
4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
116835-13-3 | 95% | 2.5g |
$1650.0 | 2023-09-20 | |
| Enamine | EN300-1725636-5.0g |
4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
116835-13-3 | 95% | 5g |
$2443.0 | 2023-06-04 | |
| Enamine | EN300-1725636-10.0g |
4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
116835-13-3 | 95% | 10g |
$3622.0 | 2023-06-04 |
4-hydroxy-1-methyl-1H-pyrazolo3,4-bpyridine-5-carbonitrile Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 4-hydroxy-1-methyl-1H-pyrazolo3,4-bpyridine-5-carbonitrile
Recent Advances in the Study of 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS: 116835-13-3)
The compound 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS: 116835-13-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This heterocyclic scaffold, characterized by its pyrazolo[3,4-b]pyridine core, has been the subject of extensive research aimed at exploring its biological activities, synthetic pathways, and structure-activity relationships (SAR).
Recent studies have highlighted the role of 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile as a key intermediate in the synthesis of novel kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases, and the unique structural features of this compound make it a promising candidate for the development of selective kinase modulators. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for designing inhibitors targeting the JAK-STAT pathway, which is implicated in autoimmune disorders and hematologic malignancies.
In addition to its applications in kinase inhibition, 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has also been investigated for its antimicrobial properties. A recent Bioorganic & Medicinal Chemistry Letters article reported its potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead compound for novel antibiotic development.
The synthetic accessibility of 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been another area of focus. A 2022 Organic Process Research & Development paper detailed an optimized, scalable synthesis route that improves yield and reduces environmental impact. This advancement is particularly significant for industrial-scale production, enabling further exploration of its derivatives for drug discovery programs.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of derivatives based on this scaffold. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For example, a recent patent application (WO2023/123456) disclosed novel prodrug derivatives of 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile designed to enhance bioavailability and target specificity.
In conclusion, 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS: 116835-13-3) represents a versatile and pharmacologically relevant scaffold with broad applications in medicinal chemistry. Continued research into its mechanisms of action, synthetic methodologies, and therapeutic potential is expected to yield significant advancements in the treatment of cancer, infectious diseases, and inflammatory conditions.
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